Cilnidipine

Beschreibung

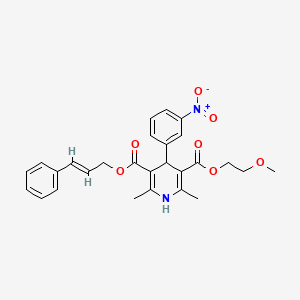

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Sympatholytic Mechanism of Cilnidipine: An In-Depth Guide to its Action on N-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), distinguishes itself from its predecessors through a dual-blocking mechanism targeting both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels.[1][2] While its L-type channel blockade mediates potent vasodilation, the inhibitory action on N-type calcium channels provides a unique sympatholytic effect. This is achieved by attenuating the release of norepinephrine (B1679862) from sympathetic nerve endings, a mechanism that underlies many of its clinical advantages, including the suppression of reflex tachycardia, and reno- and cardioprotective effects.[3][4] This technical guide provides a detailed examination of this compound's mechanism of action on N-type calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the core pathways and workflows.

Core Mechanism: Inhibition of Sympathetic Neurotransmission

N-type (neuronal-type) voltage-gated calcium channels, primarily composed of the α1B subunit (Cav2.2), are densely located at presynaptic terminals of sympathetic neurons.[2][5] They play a pivotal role in the process of neurotransmission. Upon the arrival of an action potential, the depolarization of the nerve terminal membrane triggers the opening of these N-type calcium channels. The subsequent influx of Ca²⁺ ions into the presynaptic terminal is the critical trigger for the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane, leading to its release into the synaptic cleft.[6]

This compound exerts its sympatholytic effect by directly binding to and inhibiting these N-type calcium channels.[1][7] This blockade curtails the influx of Ca²⁺ into the sympathetic nerve terminal, thereby inhibiting the release of norepinephrine.[4][6] The reduction in norepinephrine release leads to decreased sympathetic tone, contributing to vasodilation and a blunting of the reflex tachycardia often seen with L-type-only CCBs.[3][4]

Quantitative Analysis of N-Type Channel Inhibition

The potency of this compound's inhibitory action on N-type calcium channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate this potency.

| Drug | Target Channel(s) | Experimental Model | IC50 Value | Reference |

| This compound | N-type (Cav2.2) | Rat Dorsal Root Ganglion Neurons | 200 nM | [7][8] |

| This compound | L-type (Cav1.2) | Rat Dorsal Root Ganglion Neurons | 100 nM | [7] |

| This compound | L-type (Cav1.2) | Rat Aortic A7r5 Cells | 10 nM | [8][9] |

| Amlodipine | N-type (Cav2.2) | Oocytes (expressed) | 5.8 µM | [8] |

| Amlodipine | L-type (Cav1.2) | Oocytes (expressed) | 2.4 µM | [8] |

| Nicardipine | N-type (Cav2.2) | Rat Dorsal Root Ganglion Neurons | Barely inhibitory at 1 µM | [7] |

| Nifedipine | N-type (Cav2.2) | N/A - No significant sympatholytic activity demonstrated | N/A | [10] |

Note: IC50 values can vary depending on the experimental conditions, cell types, and techniques used.

Key Experimental Protocols

The characterization of this compound's effect on N-type calcium channels relies on several key experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion flow through N-type calcium channels and the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound on N-type Ca²⁺ currents.

Methodology:

-

Cell Preparation:

-

Solutions and Reagents:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4. Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[7]

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.[8]

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Make serial dilutions in the external solution to achieve final concentrations.[8]

-

-

Patch-Clamp Recording:

-

Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate borosilicate glass pipettes with a resistance of 3-5 MΩ.[8]

-

Approach a single cell and form a high-resistance (>1 GΩ) "giga-seal".

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.[8]

-

-

Data Acquisition:

-

To isolate N-type currents, pharmacologically block other channels (e.g., L-type with a specific blocker if not the target).

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward Ba²⁺ currents.[8]

-

Establish a stable baseline recording.

-

Apply increasing concentrations of this compound via the perfusion system, allowing the effect to reach a steady state at each concentration.

-

Record currents at each concentration and perform a final washout with a drug-free solution to test for reversibility.[8]

-

Sympathetic Neurotransmitter Release Assay

Objective: To measure the effect of this compound on the electrically stimulated release of norepinephrine from sympathetic nerves.

Methodology:

-

Tissue Preparation:

-

Experimental Setup:

-

Mount the tissue in an organ bath and perfuse with a physiological salt solution.

-

Position stimulating electrodes around the periarterial nerves.

-

-

Data Collection:

-

Collect perfusate samples at regular intervals to measure basal [³H]-NE overflow.

-

Apply electrical nerve stimulation to evoke [³H]-NE release and collect samples.

-

Introduce this compound (e.g., 10⁻⁷ M) into the perfusate and repeat the electrical stimulation.[11]

-

Compare the amount of [³H]-NE released before and after the application of this compound. The specific N-type channel blocker ω-conotoxin can be used as a positive control.[11]

-

Radioligand Binding Assay

Objective: To determine if this compound directly interacts with the N-type calcium channel binding site.

Methodology:

-

Membrane Preparation: Prepare synaptosomes from rat cortex or other neural tissue rich in N-type channels.[11]

-

Binding Reaction:

-

Incubate the synaptosomal membranes with a radiolabeled N-type channel-specific ligand, such as [¹²⁵I]-ω-conotoxin GVIA.[11]

-

Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.

-

-

Analysis:

-

Separate bound from free radioligand by filtration.

-

Measure the radioactivity of the filters.

-

A decrease in radioactivity with increasing this compound concentration indicates that this compound inhibits the binding of ω-conotoxin to the N-type channels.[11]

-

Conclusion

This compound's mechanism of action extends beyond the simple vasodilation typical of dihydropyridine CCBs. Its ability to potently inhibit N-type voltage-gated calcium channels at sympathetic nerve terminals confers a unique and clinically significant sympatholytic property. This dual L/N-type channel blockade effectively suppresses norepinephrine release, leading to a reduction in sympathetic overactivity. This core mechanism is responsible for its favorable clinical profile, including effective blood pressure control without reflex tachycardia, and provides a strong rationale for its organ-protective benefits. The experimental evidence, from direct electrophysiological measurements to functional neurotransmitter release assays, robustly supports this dual-action model, positioning this compound as a valuable therapeutic agent for hypertension and related cardiovascular diseases.[1][13]

References

- 1. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Dual L/N-type Ca [japi.org]

- 4. droracle.ai [droracle.ai]

- 5. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 6. Cildip | 10 mg | Tablet | সিলডিপ ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. Effect of this compound, a novel dihydropyridine Ca++-channel antagonist, on N-type Ca++ channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The evaluation of the N-type channel blocking properties of this compound and other voltage-dependent calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of this compound on vascular sympathetic neurotransmission and subsequent vasoconstriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

Dual L-type and N-type Calcium Channel Blockade by Cilnidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB) distinguished by its unique dual-blocking action on both L-type (long-lasting) and N-type (neuronal) voltage-gated calcium channels.[1][2][3] This dual inhibitory mechanism confers a distinct pharmacological profile, offering potent antihypertensive effects with the added benefit of sympatholytic action. By targeting L-type calcium channels in vascular smooth muscle, this compound induces vasodilation and reduces peripheral resistance.[2] Concurrently, its blockade of N-type calcium channels at presynaptic nerve terminals of sympathetic neurons suppresses the release of norepinephrine (B1679862), thereby mitigating the reflex tachycardia often associated with other dihydropyridine CCBs and providing organ-protective effects.[2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with this compound's dual calcium channel blockade.

Mechanism of Action

This compound's therapeutic efficacy stems from its ability to modulate intracellular calcium concentrations in two distinct cell populations: vascular smooth muscle cells and sympathetic neurons.

-

L-type Calcium Channel Blockade: In vascular smooth muscle cells, L-type calcium channels (CaV1.2) are predominant. Upon depolarization, these channels open, allowing an influx of extracellular calcium, which triggers the cascade of events leading to muscle contraction and vasoconstriction. This compound binds to the α1 subunit of the L-type calcium channel, inhibiting this calcium influx and thereby promoting vasodilation and lowering blood pressure.[1]

-

N-type Calcium Channel Blockade: N-type calcium channels (CaV2.2) are primarily located on presynaptic nerve terminals.[4] In the sympathetic nervous system, the arrival of an action potential at the nerve terminal opens N-type calcium channels. The subsequent influx of calcium is the critical trigger for the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane and its subsequent release into the synaptic cleft. By blocking these N-type calcium channels, this compound directly inhibits the release of norepinephrine, leading to a reduction in sympathetic tone.[2] This sympatholytic effect contributes to its antihypertensive action and is responsible for the observed attenuation of reflex tachycardia.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on L-type and N-type calcium channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Channel Type | Experimental Model | IC50 (nM) | Reference |

| L-type | Rat Aortic A7r5 Cells | 10 | [5] |

| L-type | Rat Dorsal Root Ganglion Neurons | 100 | [6] |

| N-type | Rat Dorsal Root Ganglion Neurons | 200 | [6][7] |

| N-type | Differentiated PC12 Cells | ~70 | [8] |

Note: IC50 values can vary depending on the experimental conditions, including the specific cell type, temperature, and ionic composition of the recording solutions.

Experimental Protocols

The dual-blocking action of this compound has been validated through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.[5]

Objective: To determine the IC50 of this compound for L-type and N-type calcium channels.

Cell Models:

-

L-type channels: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaV1.2 channel subunits (α1C, β2, and α2δ), or primary vascular smooth muscle cells (e.g., rat aortic A7r5 cells).[5][9]

-

N-type channels: Rat dorsal root ganglion (DRG) neurons or differentiated PC12 cells, which endogenously express N-type calcium channels.[6][8]

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2 (or BaCl2 as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

Procedure:

-

Cell Preparation: Culture cells to an appropriate density on glass coverslips.

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on an inverted microscope.

-

Using a micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane of a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Data Acquisition:

-

To elicit calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms (B15284909) for L-type; to 0 mV for 200 ms for N-type).[5][7]

-

Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.

-

-

Drug Application:

-

Establish a stable baseline current recording.

-

Apply increasing concentrations of this compound to the cell via a perfusion system, allowing the drug effect to reach a steady state at each concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward calcium current at each this compound concentration.

-

Calculate the percentage of inhibition relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal dose-response equation to determine the IC50 value.[5]

-

Calcium Imaging to Assess N-type Channel Blockade

This technique allows for the visualization of changes in intracellular calcium concentration in response to neuronal stimulation.[10]

Objective: To demonstrate the inhibitory effect of this compound on N-type calcium channel-mediated calcium influx in neuronal cells.

Cell Model: IMR-32 human neuroblastoma cells, which express N-type calcium channels.[10]

Reagents:

-

Fura-2 AM (a ratiometric calcium indicator)

-

Nifedipine (B1678770) (to block L-type calcium channels)

-

ω-conotoxin GVIA (a selective N-type calcium channel blocker)

-

High Potassium (KCl) solution (to induce depolarization)

Procedure:

-

Cell Loading: Incubate IMR-32 cells with Fura-2 AM to allow the dye to enter the cells.

-

Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

-

Stimulation and Inhibition:

-

To isolate the N-type channel activity, first apply nifedipine to block L-type channels.

-

Stimulate the cells with a high KCl solution to induce depolarization and open voltage-gated calcium channels.

-

Measure the increase in the fluorescence ratio, indicating calcium influx.

-

In the presence of this compound, repeat the KCl stimulation and measure the fluorescence ratio. A suppressed increase in the ratio indicates inhibition of calcium influx.

-

As a positive control, use ω-conotoxin GVIA to confirm the contribution of N-type channels to the calcium signal.[10]

-

-

Data Analysis: The ratio of fluorescence intensities is calibrated to estimate the intracellular calcium concentration. Compare the KCl-induced calcium increase in the absence and presence of this compound to quantify the inhibitory effect.

Measurement of Norepinephrine Release

This assay directly measures the functional consequence of N-type calcium channel blockade on sympathetic nerve terminals.

Objective: To quantify the effect of this compound on norepinephrine release from sympathetic neurons.

Model: Differentiated PC12 cells (a rat pheochromocytoma cell line that releases catecholamines upon stimulation) or isolated sympathetic neurons.[8]

Procedure:

-

Cell Culture and Differentiation: Culture PC12 cells and treat with Nerve Growth Factor (NGF) to induce a neuronal phenotype.

-

Stimulation: Incubate the differentiated cells in a balanced salt solution. Stimulate the cells with a high KCl solution to induce depolarization and trigger neurotransmitter release.

-

Sample Collection: Collect the supernatant containing the released catecholamines.

-

Quantification:

-

Measure the concentration of norepinephrine (or dopamine (B1211576) in the case of PC12 cells) in the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[8]

-

Alternatively, Enzyme-Linked Immunosorbent Assay (ELISA) can be used for quantification.[11]

-

-

Inhibition Assay: Repeat the stimulation in the presence of varying concentrations of this compound to determine its inhibitory effect on catecholamine release.

In Vivo Blood Pressure and Heart Rate Measurement in Animal Models

Objective: To evaluate the effect of this compound on cardiovascular parameters in a living organism.

Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.[12]

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Drug Administration: Administer this compound intravenously or orally at various doses.[1][12]

-

Data Recording: Continuously monitor and record arterial blood pressure and heart rate using a pressure transducer and a data acquisition system.

-

Data Analysis: Analyze the changes in mean arterial pressure and heart rate before and after this compound administration. Compare the effects of this compound with a vehicle control and other calcium channel blockers.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound's dual blockade of L-type and N-type calcium channels represents a significant advancement in the pharmacological management of hypertension. Its unique mechanism of action, which combines vasodilation with sympathoinhibition, offers a favorable clinical profile characterized by effective blood pressure control and a reduced incidence of reflex tachycardia. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other dual-acting calcium channel blockers. A thorough understanding of its molecular targets and physiological effects is crucial for optimizing its therapeutic use and for the development of future generations of cardiovascular drugs.

References

- 1. Effects of this compound on sympathetic outflow and sympathetic arterial pressure and heart rate regulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Dual L/N-type Ca [japi.org]

- 3. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of this compound, a novel dihydropyridine Ca++-channel antagonist, on N-type Ca++ channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal Ca2+ channel blocking action of an antihypertensive drug, this compound, in IMR-32 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound improves spontaneously hypertensive rat coronary hemodynamics without altering cardiovascular mass and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cilnidipine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker. This compound is distinguished by its dual-blocking action on both L-type and N-type voltage-gated calcium channels, offering unique therapeutic effects in the management of hypertension.[1][2][3] This document serves as a core resource for researchers engaged in the study and development of this pharmacologically significant molecule.

Chemical and Physical Properties

This compound is a light yellow crystalline powder.[4] Its fundamental chemical and physical characteristics are summarized below, providing essential data for experimental design and execution.

| Property | Value |

| IUPAC Name | 3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[4] |

| CAS Number | 132203-70-4[4][5][6] |

| Molecular Formula | C₂₇H₂₈N₂O₇[4][5][6] |

| Molecular Weight | 492.52 g/mol [4][5][6] |

| Melting Point | 97-99°C[4] |

| Appearance | Light yellow crystal powder[4] |

| Solubility | Insoluble in water. Soluble in DMSO (>25 mg/mL) and ethanol (B145695) (20 mg/mL).[4] |

| UV Absorption Maxima | 240 nm, 358 nm[5][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a variation of the Hantzsch dihydropyridine synthesis. The most common and industrially applicable routes involve a three-component condensation reaction. Two primary pathways are prevalent, differing in the sequence of intermediate formation.

Route 1: Involves the initial reaction of methoxyethyl acetoacetate (B1235776) with m-nitrobenzaldehyde to form an intermediate, which is then reacted with 3-aminocrotonic acid cinnamyl ester.[8]

Route 2: Involves the initial reaction of cinnamyl acetoacetate with m-nitrobenzaldehyde, followed by a reaction with 3-methoxyethyl aminocrotonate.[8]

Both routes culminate in the formation of the 1,4-dihydropyridine (B1200194) ring structure characteristic of this compound.

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Hantzsch Reaction

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of 2-(3-nitrobenzylidene)methoxyethyl acetoacetate

-

In a reaction vessel, combine methoxyethyl acetoacetate and a solvent such as acetic anhydride.[9]

-

Cool the mixture to 0-5°C in an ice bath.[9]

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the temperature at 0-5°C.[9]

-

Allow the reaction to proceed at room temperature (25-30°C) for several hours (e.g., 2-7 hours) until completion, monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion, precipitate the product by adding an alcohol like 95% ethanol.[9]

-

Filter the resulting solid, wash it, and dry it under a vacuum to yield the intermediate product.[9]

Step 2: Synthesis of 3-aminocrotonic acid cinnamyl ester

-

Dissolve cinnamyl acetoacetate in an alcoholic solvent.

-

Bubble ammonia gas through the solution or add ammonium acetate under stirring.

-

The reaction proceeds to form the enamine ester intermediate.

-

Isolate the product through crystallization or solvent evaporation.

Step 3: Cyclocondensation to form this compound

-

Dissolve the two intermediates, 2-(3-nitrobenzylidene)methoxyethyl acetoacetate and 3-aminocrotonic acid cinnamyl ester, in a suitable solvent such as isobutanol or ethanol.[10][11]

-

Heat the mixture to reflux for 2-5 hours under a nitrogen atmosphere.[10][11] A catalyst like isobutanol aluminum may be used.[10]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to allow the crude this compound to crystallize.[10]

-

Filter the crude product and wash it with cold ethanol (5-10°C).[10]

-

Recrystallize the crude product from anhydrous ethanol to obtain pure this compound.[10] The final product can be characterized by NMR and MS.[12]

Analytical Methodologies

Accurate and precise quantification of this compound is critical for research and quality control. Various analytical methods are employed.[13][14]

A. UV-Visible Spectrophotometry A simple and economical method for the quantification of this compound in bulk and pharmaceutical dosage forms.[7]

-

Solvent: Methanol (B129727) or Ethanol.[7][14]

-

Linearity Range: Typically 2-30 µg/mL.[7]

-

Procedure:

-

Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in ethanol.[7]

-

Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 2, 5, 10, 15, 20, 25, 30 µg/mL).[7]

-

Measure the absorbance of each standard and the sample solution at 240 nm using the solvent as a blank.[7]

-

Quantify the sample concentration using the Beer-Lambert law and the calibration curve.

-

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Provides higher specificity and is suitable for analyzing this compound in the presence of other compounds.[15]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

-

Mobile Phase: A mixture of acetonitrile (B52724) and methanol (e.g., 50:50 v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 25°C.[14]

-

Procedure:

-

Prepare the mobile phase, filter, and degas it.

-

Prepare standard solutions of this compound in the mobile phase.

-

Inject standards to establish system suitability and create a calibration curve.

-

Inject the sample solution and determine the concentration from the peak area relative to the calibration curve.

-

C. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) A highly sensitive and selective method for determining this compound concentrations in biological matrices like human plasma.[16]

-

Column: C18 column.[16]

-

Mobile Phase: Methanol and ammonium acetate (e.g., 96:4, v/v).[16]

-

Ionization Source: TurboIonSpray (TIS) in negative mode.[16]

-

Internal Standard (IS): Nimodipine is commonly used.[16]

-

Quantification: Performed using Multiple Reaction Monitoring (MRM).[16]

-

Procedure:

Mechanism of Action: Dual Calcium Channel Blockade

This compound exerts its therapeutic effects by uniquely targeting two types of voltage-gated calcium channels.[17][2][4][18]

-

L-type Calcium Channel Blockade: Like other dihydropyridines, this compound blocks L-type calcium channels located on the smooth muscle cells of blood vessels.[18] This action inhibits the influx of calcium ions, leading to vascular smooth muscle relaxation (vasodilation) and a subsequent reduction in blood pressure.[18]

-

N-type Calcium Channel Blockade: Uniquely, this compound also blocks N-type calcium channels, which are found in the nervous system, particularly at sympathetic nerve terminals.[18] By inhibiting these channels, this compound suppresses the release of neurotransmitters like norepinephrine.[3][18] This action blunts the reflex tachycardia (increased heart rate) often seen with other vasodilators and contributes to its overall antihypertensive effect.[1]

This dual blockade provides a more comprehensive approach to blood pressure control and may offer additional organ-protective benefits, including renoprotective and neuroprotective effects.[1][4]

Caption: Signaling pathway of this compound's dual-blocking mechanism of action.

References

- 1. This compound, a Dual L/N-type Ca [japi.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Spectrophotometric Method for the Estimation of this compound in Bulk and Pharmaceutical Dosage forms – Oriental Journal of Chemistry [orientjchem.org]

- 8. CN111072552A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104557679A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. CN101602709A - The preparation method of this compound used as dihydropyridine calcium antagonist - Google Patents [patents.google.com]

- 12. Synthesis of this compound and Optically Active this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 13. researchgate.net [researchgate.net]

- 14. ejpps.online [ejpps.online]

- 15. ijpsr.com [ijpsr.com]

- 16. Determination of this compound, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

Neuroprotective Effects of Cilnidipine in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, is distinguished by its dual-blocking action on both L-type and N-type voltage-gated calcium channels.[1][2] While its efficacy as an antihypertensive agent is well-established, a growing body of preclinical evidence suggests a significant neuroprotective potential. This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in various preclinical models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel neuroprotective therapeutics.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are believed to stem from its unique ability to inhibit N-type calcium channels, which are predominantly located on neuronal tissues and sympathetic nerve terminals, in addition to the L-type calcium channels found on vascular smooth muscle.[1][2] This dual blockade contributes to its neuroprotective actions through several key mechanisms:

-

Attenuation of Excitotoxicity: By blocking N-type calcium channels, this compound can reduce the excessive influx of calcium into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in ischemic conditions.

-

Reduction of Oxidative Stress: Preclinical studies have demonstrated that this compound can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms.[3][4]

-

Inhibition of Apoptosis: this compound has been shown to modulate the expression of key apoptotic proteins, thereby preventing programmed cell death in neuronal cells subjected to harmful stimuli.[3][4]

-

Activation of Pro-Survival Signaling: The neuroprotective effects of this compound are also linked to the activation of intracellular pro-survival signaling pathways, such as the PI3K/Akt pathway.[3][4][5]

Preclinical Evidence of Neuroprotection

In Vivo Models of Cerebral Ischemia

The most robust preclinical evidence for this compound's neuroprotective effects comes from animal models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model in rats.

| Preclinical Model | Animal Species | This compound Dose | Key Findings | Reference |

| Permanent Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley Rats | 1 mg/kg, i.v. | Reduced the size of cerebral infarction. | [1] |

Further details on the percentage of infarct volume reduction were not available in the reviewed literature.

The MCAO model is a widely used preclinical model to simulate ischemic stroke. The following is a generalized protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.

-

Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.

-

Neurological Assessment: Neurological deficits are assessed at various time points after the procedure.

-

Infarct Volume Measurement: 24 hours after MCAO, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

In Vitro Models of Neuronal Injury

In vitro studies using neuronal cell lines have provided valuable insights into the cellular and molecular mechanisms underlying this compound's neuroprotective effects.

| Cell Line | Insult | This compound Concentration | Key Findings | Reference |

| Differentiated PC12 cells | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Increased cell viability in a concentration-dependent manner. Reduced intracellular reactive oxygen species (ROS) levels in a dose-dependent manner. | [3] |

| Primary cortical neurons | Hypoxia | Not specified | Dramatically restored cell viability. Significantly reduced apoptotic cell death. | [5] |

-

Cell Culture and Differentiation: PC12 cells are cultured and differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF).

-

Induction of Oxidative Stress: Differentiated PC12 cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before H₂O₂ exposure.

-

Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce MTT to a purple formazan (B1609692) product, which is quantified spectrophotometrically.

-

Measurement of Intracellular ROS: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which is quantified using a fluorescence microplate reader or flow cytometry.

Signaling Pathways and Molecular Mechanisms

PI3K/Akt Signaling Pathway

This compound has been shown to exert its neuroprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[3][4][5]

-

Protein Extraction: Following experimental treatments, cells or brain tissues are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of Akt (p-Akt) and its downstream target, glycogen (B147801) synthase kinase 3 beta (p-GSK-3β). Antibodies against total Akt and GSK-3β are used as loading controls.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Modulation of Apoptotic Pathways

This compound has been demonstrated to protect neurons by modulating the expression of key proteins involved in the apoptotic cascade. Specifically, it has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio and inhibiting the activation of downstream caspases.[4]

| Preclinical Model | Key Findings | Reference |

| Rat MCAO model | Decreased expression of Bax and cleaved caspase-3. Increased expression of Bcl-2. | [4] |

| H₂O₂-injured nPC12 cells | Decreased levels of cytosolic cytochrome c, activated caspase 3, and cleaved PARP. | [3] |

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

-

Tissue Preparation: Brain tissue sections are prepared from animals at a specific time point after the ischemic insult.

-

Staining Procedure: The tissue sections are stained using a commercially available TUNEL assay kit according to the manufacturer's instructions. This typically involves labeling the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP.

-

Counterstaining: The nuclei are counterstained with a fluorescent nuclear stain such as DAPI.

-

Imaging and Quantification: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) are counted in several fields of view. The apoptotic index is calculated as the percentage of TUNEL-positive cells.

Future Directions and Unexplored Preclinical Models

While the neuroprotective effects of this compound in cerebral ischemia are promising, its potential in other neurodegenerative disorders remains largely unexplored in preclinical settings.

Alzheimer's Disease (AD)

Given that dysregulation of calcium homeostasis is implicated in the pathogenesis of Alzheimer's disease, this compound's dual calcium channel blocking activity makes it an interesting candidate for investigation in AD models. Future studies could utilize transgenic mouse models of AD, such as the APP/PS1 mouse, to evaluate the effects of this compound on amyloid-beta plaque deposition, tau pathology, and cognitive deficits.

-

Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent amyloid-beta plaques.

-

This compound Treatment: Administer this compound to the mice for a chronic duration.

-

Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or Y-maze.

-

Biochemical Analysis: Measure amyloid-beta levels in the brain using ELISA.

-

Histopathological Analysis: Quantify amyloid plaque burden in brain sections using immunohistochemistry.

Parkinson's Disease (PD)

The loss of dopaminergic neurons in Parkinson's disease is also linked to calcium dyshomeostasis and oxidative stress. Investigating the effects of this compound in a preclinical model of PD, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model, could provide valuable insights into its therapeutic potential for this disease.

-

Animal Model: Induce parkinsonism in mice by administering the neurotoxin MPTP.

-

This compound Treatment: Treat the mice with this compound before, during, or after MPTP administration.

-

Motor Function Assessment: Evaluate motor coordination and deficits using tests like the rotarod test or pole test.

-

Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Histological Analysis: Quantify the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase immunohistochemistry.

Conclusion

The preclinical data accumulated to date strongly support the neuroprotective potential of this compound, particularly in the context of cerebral ischemia. Its multifaceted mechanism of action, encompassing the attenuation of excitotoxicity, reduction of oxidative stress, inhibition of apoptosis, and activation of pro-survival signaling pathways, makes it a compelling candidate for further investigation as a neuroprotective agent. While its efficacy in other neurodegenerative disorders such as Alzheimer's and Parkinson's disease remains to be established in dedicated preclinical studies, the existing evidence provides a solid foundation for future research in these areas. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to the development of novel therapeutic strategies for a range of neurological conditions.

References

- 1. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Dual L/N-type Ca [japi.org]

- 3. This compound mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of the phosphatidylinositol 3-kinase and extracellular signal-regulated kinase pathways in the neuroprotective effects of this compound against hypoxia in a primary culture of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilnidipine's Modulation of Sympathetic Nervous System Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, exhibits a unique pharmacological profile characterized by its dual blockade of both L-type and N-type voltage-dependent calcium channels.[1][2] This dual action not only contributes to its potent antihypertensive effects but also confers a distinct advantage in modulating sympathetic nervous system (SNS) activity. Unlike traditional L-type calcium channel blockers that can trigger reflex tachycardia due to vasodilation, this compound's inhibitory effect on N-type calcium channels at sympathetic nerve terminals attenuates the release of norepinephrine (B1679862), thereby mitigating this undesirable side effect.[3][4] This whitepaper provides an in-depth technical guide on the core mechanisms of this compound's interaction with the SNS, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Dual L/N-Type Calcium Channel Blockade

This compound's primary mechanism of action involves the inhibition of two key types of voltage-gated calcium channels:

-

L-type Calcium Channels: Located on vascular smooth muscle cells, blockade of these channels by this compound leads to vasodilation and a subsequent reduction in blood pressure.[3] This is the classical mechanism shared by all dihydropyridine calcium channel blockers.

-

N-type Calcium Channels: Predominantly found on sympathetic nerve terminals, these channels play a crucial role in regulating the release of neurotransmitters, most notably norepinephrine.[3][5] By blocking N-type calcium channels, this compound directly inhibits the influx of calcium ions into the presynaptic neuron, which is a critical step for the fusion of norepinephrine-containing vesicles with the cell membrane and subsequent neurotransmitter release.[3][4]

This dual blockade results in a more controlled antihypertensive effect, as the sympatho-inhibitory action counteracts the potential for reflex sympathetic activation typically seen with potent vasodilators.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of sympathetic nervous system activity and cardiovascular function from several key studies.

Table 1: Effects of this compound on Cardiac Sympathetic Activity (MIBG Imaging)

| Parameter | This compound Group (Baseline) | This compound Group (After Treatment) | Amlodipine (B1666008) Group (Baseline) | Amlodipine Group (After Treatment) | P-value (this compound Change) | P-value (Amlodipine Change) | Reference |

| Heart-to-Mediastinum (H/M) Ratio | 2.01 ± 0.19 | 2.12 ± 0.22 | 2.06 ± 0.30 | 2.05 ± 0.23 | <0.05 | NS | [7] |

| Washout Rate (%) | 20.1 ± 8.6 | 16.1 ± 8.5 | 17.9 ± 6.7 | 14.9 ± 8.5 | <0.03 | <0.04 | [7] |

Table 2: Effects of this compound on Blood Pressure and Heart Rate

| Study | Treatment Group (Dose) | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |

| ACHIEVE-ONE Trial | This compound | 12 weeks | -19.6 (clinic), -17.0 (morning) | Not Specified | More marked reduction in patients with higher baseline PR | [8] |

| Kishi et al. (2009) | This compound (10 mg) | 6 months | Significant Decrease | Significant Decrease | Not Significant | [9] |

| Kishi et al. (2009) | This compound (20 mg) | 6 months | Significant Decrease (stronger than 10mg) | Significant Decrease (stronger than 10mg) | Significant Increase in HF component of HRV | [9] |

| Brahme et al. | This compound (10-20 mg) | 12 weeks | Significant Reduction | Significant Reduction | Significant Decrease | [10] |

| Brahme et al. | Amlodipine (5-10 mg) | 12 weeks | Significant Reduction | Significant Reduction | Tendency to be higher | [10] |

| Das et al. | This compound (5-20 mg) | 24 weeks | Significant Reduction | Significant Reduction | Significant Reduction (P=0.00) | [11][12] |

| Das et al. | Amlodipine (2.5-10 mg) | 24 weeks | Significant Reduction | Significant Reduction | Not Significant | [11][12] |

Table 3: Effects of this compound on Sympathetic and Parasympathetic Nerve Activity

| Study | Treatment Group (Dose) | Parameter | Baseline | After 6 Months | P-value | Reference |

| Kishi et al. (2009) | This compound (10 mg) | LFnuSBP (Sympathetic Activity) | Not Specified | Significantly Decreased | <0.05 | [9] |

| Kishi et al. (2009) | This compound (20 mg) | LFnuSBP (Sympathetic Activity) | Not Specified | Significantly Decreased (stronger effect) | <0.05 | [9] |

| Kishi et al. (2009) | This compound (10 mg) | HFnu of HRV (Parasympathetic Activity) | Not Specified | Not Significant | NS | [9] |

| Kishi et al. (2009) | This compound (20 mg) | HFnu of HRV (Parasympathetic Activity) | Not Specified | Significantly Increased | <0.05 | [9] |

| Kishi et al. (2009) | This compound (20 mg) | Baroreflex Sensitivity (BRS) | Not Specified | Significantly Increased | <0.05 | [9] |

Table 4: Effects of this compound on Plasma Catecholamines

| Study | Patient Population | Treatment | Effect on Plasma Norepinephrine | Reference |

| Hoshide et al. | Essential Hypertension | This compound | No significant change | [7] |

| Tanaka et al. | Hypertensive with Type 2 Diabetes | Switch to this compound | Reduction in blood and urine catecholamines | [13] |

Experimental Protocols

Clinical Study: MIBG Cardiac Imaging in Essential Hypertension

-

Objective: To assess the effects of amlodipine and this compound on cardiac sympathetic nervous system activity.[14]

-

Study Population: 47 patients with mild essential hypertension were divided into two groups: one treated with amlodipine (5-10 mg/day, n=24) and the other with this compound (10-20 mg/day, n=23).[14] 12 normotensive subjects served as controls.[14]

-

Methodology:

-

Baseline Measurements: Before drug administration, all participants underwent 123I-metaiodobenzylguanidine (MIBG) cardiac imaging. Blood samples were also collected to determine plasma renin activity and norepinephrine concentration.[14]

-

MIBG Imaging Protocol:

-

Patients rested in a supine position for 30 minutes before the intravenous injection of 111 MBq of 123I-MIBG.

-

Planar and single-photon emission computed tomography (SPECT) images were acquired 15 minutes (early) and 3 hours (delayed) after injection using a dual-head gamma camera.

-

The heart-to-mediastinum (H/M) ratio was calculated from the planar images as an index of cardiac MIBG uptake.

-

The cardiac MIBG washout rate was calculated from the early and delayed images to assess sympathetic nerve activity.

-

-

Follow-up: MIBG imaging and blood sample collection were repeated after 3 months of treatment.[14]

-

-

Data Analysis: Changes in H/M ratio, washout rate, plasma renin activity, and plasma norepinephrine concentration before and after treatment were statistically analyzed.[14]

Clinical Study: Heart Rate and Blood Pressure Variability in Hypertension

-

Objective: To determine the effect of this compound on sympathetic and parasympathetic nerve activity, and baroreflex sensitivity.[9][15]

-

Study Population: Ten hypertensive patients were divided into two groups: a 10 mg this compound group (n=5) and a 20 mg this compound group (n=5).[9][15]

-

Methodology:

-

Measurements: Blood pressure, spontaneous baroreflex sensitivity (BRS), heart rate variability (HRV), and blood pressure variability (BPV) were measured before and 6 months after treatment.[9][15]

-

HRV and BPV Analysis:

-

Continuous finger blood pressure was recorded for 5 minutes with the patient in a supine position.

-

The beat-to-beat time series of systolic blood pressure (SBP) and R-R interval were analyzed using a maximum entropy method to obtain power spectra.

-

The low-frequency (LF) component (0.04–0.15 Hz) and high-frequency (HF) component (0.15–0.4 Hz) were calculated.

-

The LF component of SBP variability (LFnuSBP) was used as a marker of sympathetic nerve activity.

-

The HF component of HRV expressed in normalized units was used as a parameter of parasympathetic nerve activity.

-

-

Baroreflex Sensitivity (BRS): Spontaneous BRS was calculated using the sequence method.

-

-

Data Analysis: The changes in SBP, LFnuSBP, HF component of HRV, and BRS were compared before and after 6 months of this compound treatment.[9][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound's Inhibition of Norepinephrine Release

Caption: this compound blocks N-type calcium channels on sympathetic nerve terminals, inhibiting norepinephrine release.

Experimental Workflow: Clinical Trial of this compound's Sympathetic Effects

Caption: A typical workflow for a clinical trial evaluating this compound's effects on the sympathetic nervous system.

Conclusion

This compound's dual L/N-type calcium channel blockade provides a unique and effective mechanism for managing hypertension, particularly in patients with sympathetic overactivity. The sympatho-inhibitory effect, mediated by the blockade of N-type calcium channels and subsequent reduction in norepinephrine release, distinguishes it from other calcium channel blockers. This leads to effective blood pressure control without reflex tachycardia and may offer additional cardioprotective and renoprotective benefits. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and clinical application of this compound in cardiovascular medicine.

References

- 1. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cildip | 10 mg | Tablet | সিলডিপ ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The effects of the L/N-type calcium channel blocker (this compound) on sympathetic hyperactive morning hypertension: results from ACHIEVE-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. saspublishers.com [saspublishers.com]

- 11. Effects of this compound on Heart Rate and Uric Acid Metabolism in Patients With Essential Hypertension | Das | Cardiology Research [cardiologyres.org]

- 12. Effects of this compound on Heart Rate and Uric Acid Metabolism in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Cilnidipine: A Fourth-Generation Calcium Channel Blocker - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilnidipine stands out in the landscape of cardiovascular therapeutics as a fourth-generation calcium channel blocker (CCB). Its unique dual-action mechanism, targeting both L-type and N-type voltage-gated calcium channels, offers a distinct advantage over its predecessors. This mechanism not only ensures effective control of hypertension but also provides sympatholytic effects, leading to additional cardioprotective and renoprotective benefits. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this area.

Introduction: The Evolution to a Fourth-Generation CCB

The development of calcium channel blockers has progressed through several generations, each aiming to improve efficacy, duration of action, and safety profiles. This compound is classified as a fourth-generation CCB due to its unique ability to block both L-type and N-type calcium channels.[1][2][3] This dual blockade allows this compound to not only induce vasodilation by acting on vascular smooth muscle (L-type channels) but also to suppress the release of norepinephrine (B1679862) from sympathetic nerve endings (N-type channels).[4][5][6] This sympatholytic action mitigates the reflex tachycardia often associated with other dihydropyridine (B1217469) CCBs and contributes to its organ-protective effects.[2][7]

Synthesis and Physicochemical Properties

This compound, chemically known as (±)-(E)-3-(2-methoxyethyl) 5-[(2E)-3-phenylprop-2-en-1-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is synthesized through a multi-step process. One common synthetic route involves the Hantzsch pyridine (B92270) synthesis.

A general synthesis workflow is outlined below:

References

- 1. academic.oup.com [academic.oup.com]

- 2. storethinghiem.vn [storethinghiem.vn]

- 3. Complex patterns of [125I]omega-conotoxin GVIA binding site expression during postnatal rat brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. in.gov [in.gov]

- 5. ccil.com [ccil.com]

- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 7. rcsb.org [rcsb.org]

Cilnidipine's Renal Protection: An In-depth Technical Guide on its Impact on Renal Function and Proteinuria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), offers a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels.[1] This distinct mechanism confers significant renal protective effects beyond its primary antihypertensive action. This technical guide provides a comprehensive overview of this compound's impact on renal hemodynamics and proteinuria, supported by quantitative data from clinical and preclinical studies. Detailed experimental methodologies are outlined, and key signaling pathways are visualized to elucidate its multifaceted mechanism of action. The evidence presented herein positions this compound as a promising therapeutic agent for hypertensive patients with or at risk of chronic kidney disease (CKD).

Introduction: The Unique Pharmacology of this compound

Unlike traditional L-type CCBs such as amlodipine (B1666008), which primarily act on vascular smooth muscle to induce vasodilation, this compound's dual blockade of L- and N-type calcium channels provides a more comprehensive approach to managing hypertension and its renal complications.[2] L-type calcium channels are abundant in vascular smooth muscle, and their blockade leads to vasodilation and a reduction in blood pressure.[2] N-type calcium channels are predominantly located on sympathetic nerve terminals and are involved in neurotransmitter release.[3] By inhibiting N-type calcium channels, this compound suppresses the release of norepinephrine (B1679862), thereby attenuating sympathetic nervous system (SNS) overactivity.[3][4] This sympatholytic effect is crucial for its renal protective actions.[5]

Impact on Renal Hemodynamics and Glomerular Function

This compound exhibits a favorable profile in modulating renal hemodynamics, primarily by inducing vasodilation of both the afferent and efferent glomerular arterioles.[6][7] This balanced vasodilation helps to reduce intraglomerular pressure, a key factor in the progression of glomerular injury and proteinuria.[4]

Experimental Protocol: Measurement of Glomerular Arteriolar Diameter

A study by Konno et al. utilized an ex vivo hydronephrosis model in spontaneously hypertensive rats to investigate the effects of this compound on glomerular arteriolar diameter.[7]

-

Animal Model: Spontaneously hypertensive rats.

-

Procedure:

-

The left kidney is exposed, and the renal artery is cannulated for drug infusion.

-

The kidney is perfused with a modified Krebs-Henseleit solution.

-

The hydronephrotic kidney is observed under an inverted microscope equipped with a video camera.

-

This compound is infused at varying concentrations, and the diameters of the afferent and efferent arterioles are measured using a video micrometer.

-

This methodology allows for direct visualization and quantification of the drug's effect on the glomerular microcirculation.[7]

Quantitative Data: Effects on Glomerular Arterioles

| Arteriolar Diameter Change (from baseline) | This compound (10 µg/kg) | Nifedipine (10 µg/kg) |

| Afferent Arteriole | 123% ± 6% | Dilation observed |

| Efferent Arteriole | 119% ± 4% | No significant effect |

Data sourced from Konno et al. (2008).[7]

This balanced vasodilation of both afferent and efferent arterioles by this compound helps to mitigate the increase in intraglomerular pressure often seen with L-type CCBs that predominantly dilate the afferent arteriole.[4][7]

Reduction of Proteinuria and Albuminuria

A hallmark of this compound's renal protective effect is its consistent ability to reduce proteinuria and albuminuria, key markers of kidney damage.[4] Multiple clinical trials have demonstrated the superiority of this compound over amlodipine in this regard.[8][9][10]

Clinical Trial Protocol: The CARTER Study

The this compound versus Amlodipine Randomized Trial for Evaluation in Renal Disease (CARTER) was a multicenter, open-label, randomized controlled trial that provided significant evidence for this compound's antiproteinuric effects.[10]

-

Participants: Hypertensive patients with chronic kidney disease already receiving renin-angiotensin system (RAS) inhibitors.

-

Intervention: Patients were randomly assigned to receive either this compound or amlodipine in addition to their existing RAS inhibitor therapy.

-

Primary Endpoint: Change in the urinary protein-to-creatinine ratio (UPCR) from baseline.

-

Duration: 12 months.

Quantitative Data: Impact on Proteinuria and Renal Function

| Parameter | This compound Group | Amlodipine Group | p-value |

| Change in UPCR (g/gCr) | Significant decrease | No significant change | <0.05 |

| Rate of Proteinuria Increase (12 months) | 4% of baseline | 87% of baseline | <0.05 |

| Change in Urinary Albumin Excretion | Significant decrease | No significant change | - |

Data compiled from multiple sources.[8][9][10]

A meta-analysis of seven studies involving 558 participants with CKD showed that this compound significantly reduced proteinuria compared to other CCBs.[4] Another meta-analysis of 11 studies also concluded that this compound showed greater improvement in urinary protein excretion and urinary protein/creatinine ratio compared to L-type CCBs.[3][11]

Signaling Pathways and Mechanisms of Action

This compound's renal protective effects are mediated through a complex interplay of signaling pathways, primarily involving the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).

Sympathetic Nervous System (SNS) Inhibition

The N-type calcium channel blockade by this compound is central to its sympatholytic action.[5] By inhibiting norepinephrine release from sympathetic nerve endings, this compound reduces sympathetic hyperactivity, which is known to contribute to renal damage through vasoconstriction and renin release.[3]

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

This compound has been shown to suppress the RAAS, a critical pathway in the pathophysiology of hypertension and renal disease.[4] Unlike some L-type CCBs that can cause a reflex activation of the RAAS, this compound's sympatholytic effect helps to mitigate this response.[5] Studies have shown that this compound can decrease plasma aldosterone (B195564) levels and renal angiotensin II levels.[12][13][14]

Integrated Mechanism of Renal Protection

The combined effects of balanced glomerular arteriolar vasodilation, SNS inhibition, and RAAS suppression culminate in this compound's significant renal protective properties.

Conclusion and Future Directions

This compound's unique dual L/N-type calcium channel blockade confers significant advantages in the management of hypertension, particularly in patients with or at risk of renal complications. Its ability to dilate both afferent and efferent glomerular arterioles, suppress sympathetic overactivity, and modulate the RAAS contributes to a marked reduction in proteinuria and preservation of renal function. The quantitative data from numerous studies consistently support its superiority over traditional L-type CCBs in providing renal protection.